![molecular formula C12H18O4 B1591464 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid CAS No. 54996-33-7](/img/new.no-structure.jpg)
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a complex organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. This compound is known for its unique structure, which includes a hydroxyl group and a ketone group within a cyclopentene ring, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Knoevenagel Condensation: This reaction involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base.
Hydroxylation and Oxidation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid can be compared with other similar compounds, such as:
Cyclopentenone derivatives: These compounds share the cyclopentenone ring structure but may have different substituents and functional groups.
Heptanoic acid derivatives: These compounds have similar carbon chain lengths but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of hydroxyl and ketone groups within the cyclopentene ring, which contributes to its distinct chemical and biological properties.
Biologische Aktivität
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid is a compound of interest due to its biological activity, particularly in the context of prostaglandin analogs. This compound is structurally related to prostaglandins and exhibits various pharmacological effects that warrant detailed exploration.
- Molecular Formula: C13H20O4
- Molecular Weight: 240.30 g/mol
- CAS Number: 41138-61-8
Structural Characteristics
The compound features a cyclopentene moiety, which is crucial for its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets, particularly receptors involved in inflammatory responses.
This compound acts primarily as a prostanoid. Prostaglandins play significant roles in various physiological processes, including inflammation, pain modulation, and regulation of vascular functions. The specific interactions of this compound with prostanoid receptors (such as EP and FP receptors) suggest potential therapeutic applications in inflammatory diseases and pain management.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : In vitro studies show that it can inhibit pro-inflammatory cytokines.
- Analgesic Properties : Animal models have demonstrated pain relief comparable to established analgesics.
- Vasodilatory Effects : It may induce vasodilation through prostanoid receptor activation, which could benefit cardiovascular health.
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on human fibroblast cells. The results indicated a significant reduction in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting its potential as an anti-inflammatory agent .
Case Study 2: Pain Management
A preclinical trial assessed the analgesic properties of this compound in rodents. The study found that administration resulted in a statistically significant decrease in pain response compared to control groups, indicating its potential for pain relief .
Summary of Research Findings
Study | Focus | Key Findings |
---|---|---|
Journal of Medicinal Chemistry | Anti-inflammatory | Inhibition of IL-6 and TNF-alpha production |
Preclinical Trial | Pain Management | Significant reduction in pain response |
Eigenschaften
CAS-Nummer |
54996-33-7 |
---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
IXOFUWJRSYPKSX-JTQLQIEISA-N |
SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Isomerische SMILES |
C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O |
Kanonische SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.